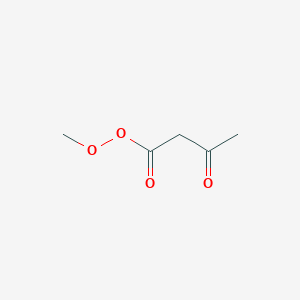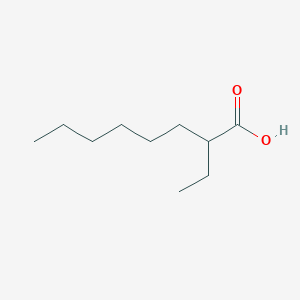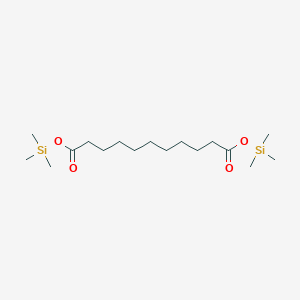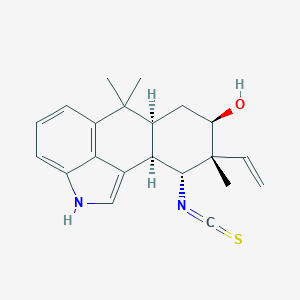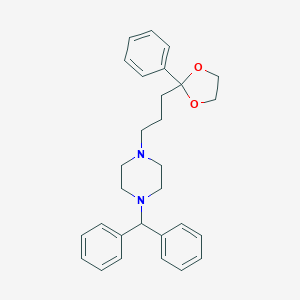
2,4'-Dichlorochalcone
Overview
Description
2,4’-Dichlorochalcone is a derivative of chalcone, a naturally occurring flavonoid. Chalcones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound 2,4’-Dichlorochalcone is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring, which significantly influences its chemical behavior and biological activity .
Mechanism of Action
Target of Action
The primary targets of 2,4’-Dichlorochalcone are certain types of fungi, specifically Fusarium tricinctum and Trichothecium roseum . These fungi are known to cause various plant diseases worldwide .
Mode of Action
2,4’-Dichlorochalcone interacts with its targets by inhibiting their growth and pathogenicity . It has been observed that 1 µM of 2,4’-Dichlorochalcone strongly inhibits the mycelial growth and conidial production of F. tricinctum and T. roseum . This compound also increases the cell membrane permeability and the accumulation of reactive oxygen species .
Biochemical Pathways
The biochemical pathways affected by 2,4’-Dichlorochalcone involve the cyanide-resistant respiratory pathway in both pathogens . The expression level of alternative oxidase (AOX), a key enzyme in this pathway, is enhanced by 52.76% in F. tricinctum and 39.13% in T. roseum .
Pharmacokinetics
aureus K2068, and with the antibiotic Norfloxacino against the strain 1199B . This suggests that 2,4’-Dichlorochalcone may have a significant impact on the bioavailability of these antibiotics.
Result of Action
The molecular and cellular effects of 2,4’-Dichlorochalcone’s action include increased cell membrane permeability and accumulation of reactive oxygen species in the target fungi . This leads to a significant inhibition of the total respiration rate and activation of the cyanide-resistant respiratory pathway . As a result, the expansion of potato dry rot from F. tricinctum and apple rot spot from T. roseum is significantly inhibited .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’-Dichlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 2,4’-Dichlorochalcone are not extensively documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4’-Dichlorochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert 2,4’-Dichlorochalcone to dihydrochalcones.
Substitution: The chlorine atoms in 2,4’-Dichlorochalcone can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcone derivatives.
Medicine: Investigated for its anticancer properties and potential to inhibit the growth of cancer cells.
Industry: Potential use in agricultural practices to control postharvest diseases in crops.
Comparison with Similar Compounds
2,4’-Dichlorochalcone can be compared with other chalcone derivatives:
2’-Hydroxy-3,4-dichlorochalcone: Known for its anti-inflammatory and cancer chemopreventive activities.
2,4-Dimethoxychalcone: Exhibits significant antimalarial activity.
General Chalcones:
Uniqueness: The presence of chlorine atoms at the 2 and 4 positions in 2,4’-Dichlorochalcone enhances its biological activity, making it more effective in certain applications compared to other chalcone derivatives .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWUEVPWWNNGO-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418104 | |
| Record name | SBB068399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19672-60-7 | |
| Record name | NSC54881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB068399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-DICHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
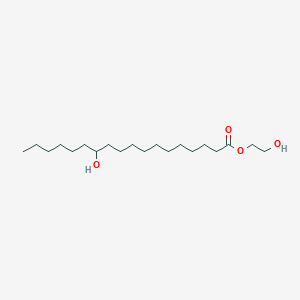
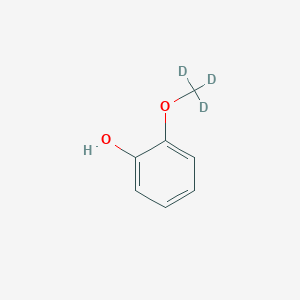
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)

